2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine
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Overview
Description
“2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H9BrN2. It has a molecular weight of 273.13 .
Synthesis Analysis
Imidazo[1,2-a]pyridines, the core structure of this compound, are synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its wide range of applications in various branches of chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromophenyl group attached to an imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 216-220 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Imidazo[1,2-a]pyridines, including derivatives such as 2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine, have been studied extensively for their synthesis and reactivity. For instance, Vanelle et al. (2008) described the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives through SRN1 reactions, exploring the reactivity of different electrophile halides (Vanelle, Szabo, & Crozet, 2008). Additionally, Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, showing the importance of the nitro group in facilitating chlorine displacement (Bazin, Marhadour, Tonnerre, & Marchand, 2013).
Biological Applications
- In the field of biology and medicine, derivatives of imidazo[1,2-a]pyridine have been explored for their potential therapeutic applications. For example, Yousefi et al. (2012) evaluated phenyl-imidazo[1,2-a]pyridines for imaging amyloid plaques in Alzheimer’s disease, with promising results for preclinical and clinical imaging (Yousefi, Manook, Reutern, Schwaiger, Drzezga, Wester, & Henriksen, 2012). Furthermore, Fersing et al. (2019) synthesized and evaluated 3-nitroimidazo[1,2-a]pyridine derivatives as antiparasitic agents, identifying compounds with low cytotoxicity and good antileishmanial and antitrypanosomal activities (Fersing, Basmaciyan, Boudot, Pedron, Hutter, Cohen, Castera-Ducros, Primas, Laget, Casanova, Bourgeade-Delmas, Piednoel, Sournia-Saquet, Belle Mbou, Courtioux, Boutet-Robinet, Since, Milne, Wyllie, Fairlamb, Valentin, Rathelot, Verhaeghe, Vanelle, & Azas, 2019).
Chemical-Genetic Profiling
- Imidazo[1,2-a]pyridines have also been used in chemical-genetic profiling to understand cell physiology and target pathways. Yu et al. (2008) demonstrated that imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines target essential cellular processes conserved between yeast and human cells (Yu, López, Anaflous, El Bali, Hamal, Ericson, Heisler, Mcquibban, Giaever, Nislow, Boone, Brown, & Bellaoui, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that imidazopyridine compounds are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Imidazopyridine compounds are known for their wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways.
Result of Action
It’s worth noting that similar compounds have shown potent in vitro antipromastigote activity , suggesting that 2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine may have similar effects.
Properties
IUPAC Name |
2-(4-bromophenyl)-8-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-5-3-9(4-6-10)11-8-16-7-1-2-12(17(18)19)13(16)15-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUMSLOSTWQGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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